molecular formula C20H14N2O2 B8621058 1H-Isoindole-1,3(2H)-dione, 2-[4-(phenylamino)phenyl]- CAS No. 14966-85-9

1H-Isoindole-1,3(2H)-dione, 2-[4-(phenylamino)phenyl]-

Cat. No. B8621058
CAS RN: 14966-85-9
M. Wt: 314.3 g/mol
InChI Key: ABXZTEWWBDGZRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Isoindole-1,3(2H)-dione, 2-[4-(phenylamino)phenyl]- is a useful research compound. Its molecular formula is C20H14N2O2 and its molecular weight is 314.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1H-Isoindole-1,3(2H)-dione, 2-[4-(phenylamino)phenyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Isoindole-1,3(2H)-dione, 2-[4-(phenylamino)phenyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

14966-85-9

Molecular Formula

C20H14N2O2

Molecular Weight

314.3 g/mol

IUPAC Name

2-(4-anilinophenyl)isoindole-1,3-dione

InChI

InChI=1S/C20H14N2O2/c23-19-17-8-4-5-9-18(17)20(24)22(19)16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H

InChI Key

ABXZTEWWBDGZRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC=C(C=C2)N3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a four-necked reactor equipped with a cooler and a thermometer, 80 g (0.42 mol) of trimellitic anhydride and 76.7 g (0.42 mol) of 4-aminodiphenylamine were dissolved in a liter of acetic acid under a nitrogen gas stream. This solution was allowed to react while heated to reflux for 10 hours in an oil bath. After completion of the reaction, the reaction liquid was poured into two liters of water, and a reaction product was precipitated. Thereafter, the reaction product as a precipitated solid was suction filtered. The filter cake was washed sequentially with water and methanol, and then was dried in a vacuum dryer. Thus, 138.5 g of a purified reaction product was obtained as a yellow-green solid (yield in Step 1: 92%). In this manner, an Intermediate F formed from an N-(4-phenylaminophenyl)-phthalimide compound having a carboxyl group at the 4-position, as represented by the following formula (7):
[Compound]
Name
trimellitic anhydride
Quantity
80 g
Type
reactant
Reaction Step One
Quantity
76.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.